molecular formula C13H10FNO2 B12852156 4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12852156
M. Wt: 231.22 g/mol
InChI Key: LABCZPMWKVNMCE-UHFFFAOYSA-N
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Description

4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative that has garnered interest due to its unique structural and chemical properties. Biphenyl compounds, consisting of two benzene rings linked at the [1,1′] position, are fundamental in synthetic organic chemistry and natural products. These compounds are known for their versatility and presence in various medicinally active compounds, marketed drugs, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane . Another method involves the diazotisation of aniline derivatives with isopropyl nitrite followed by coupling with benzene derivatives in the presence of CuCl as a catalyst .

Industrial Production Methods

Industrial production methods for biphenyl derivatives often involve scalable and efficient synthetic routes. The Suzuki–Miyaura cross-coupling reaction is widely used due to its high yield and mild reaction conditions. Additionally, the use of isopropyl nitrite as a diazotising reagent offers advantages such as mild conditions, simplified work-ups, and low cost .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form DNA adducts, leading to DNA damage and potential carcinogenic effects . Additionally, it may generate reactive oxygen species during metabolism, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for diverse chemical reactions and applications. Its fluorine substitution also enhances its chemical stability and biological activity compared to other biphenyl derivatives .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

LABCZPMWKVNMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)F

Origin of Product

United States

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